molecular formula C13H23N3O2 B6340598 tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate CAS No. 1221341-66-7

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate

Cat. No.: B6340598
CAS No.: 1221341-66-7
M. Wt: 253.34 g/mol
InChI Key: DBZIZYSWJYCNBR-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate: is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Biochemical Analysis

Biochemical Properties

tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate: plays a significant role in biochemical reactions, particularly those involving enzyme interactions. The imidazole ring in the compound is known for its ability to coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in enzymatic reactions. This compound interacts with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can bind to the active sites of enzymes, altering their activity and influencing biochemical pathways .

Cellular Effects

The effects of This compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of proteins essential for cell function .

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It can bind to biomolecules such as proteins and nucleic acids, influencing their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it can inhibit enzymes by occupying their active sites or activate them by stabilizing their active conformations. These interactions can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications .

Subcellular Localization

The subcellular localization of This compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness:

    tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate: is unique due to the presence of both the tert-butyl ester and the propylamino substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 3-(3-imidazol-1-ylpropylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)5-7-14-6-4-9-16-10-8-15-11-16/h8,10-11,14H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZIZYSWJYCNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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